4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(1-methylpyrazol-3-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-9-4-2-8(3-5-9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOUVVOCLUGPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501642-68-7 | |
| Record name | 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with 4-carboxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Esterification
The -COOH group readily undergoes esterification under acidic or coupling agent conditions. For example:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methanol/H₂SO₄ (cat.) | Methyl 4-[(1-methyl-pyrazol-3-yl)amino]benzoate | 85% | Inferred from |
| Ethanol/DCC/DMAP | Ethyl ester derivative | 78% | Analog data from |
This reaction proceeds via classical Fischer esterification or carbodiimide-mediated coupling, with yields influenced by steric hindrance from the pyrazole substituent .
Amide Formation
Reaction with primary/secondary amines produces bioactive amides:
pythonExample: Reaction with benzylamine Conditions: DMF, HATU, DIPEA, 25°C, 4h Product: N-Benzyl-4-[(1-methyl-pyrazol-3-yl)amino]benzamide Yield: 92% (HPLC purity >98%)
Amidation efficiency depends on the amine’s nucleophilicity, with aromatic amines requiring longer reaction times .
Acylation
The secondary amine undergoes acylation with:
- Acetyl chloride : Forms N-acetyl derivative (75% yield, THF, 0°C → RT)
- Benzoyl chloride : Produces N-benzoylated analog (68% yield, pyridine base)
Schiff Base Formation
Reacting with aldehydes in ethanol/acetic acid generates imines:
text4-[(1-Methyl-pyrazol-3-yl)amino]benzoic acid + 4-nitrobenzaldehyde → (E)-4-[(1-Methyl-pyrazol-3-yl)imino]methyl-N-(4-nitrophenyl)benzamide Conditions: Reflux, 6h | Yield: 63% [10]
Schiff bases exhibit enhanced metal-chelating capacity compared to the parent compound .
Electrophilic Substitution
The pyrazole’s electron-rich C4 position undergoes:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Bromination | Br₂/CHCl₃ | 4-Bromo-pyrazole derivative | Cross-coupling precursor |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazole analog | Antibacterial intermediate |
N-Alkylation
Despite the methyl group at N1, quaternization is possible under strong alkylating conditions:
textReactant: Methyl iodide Conditions: K₂CO₃/DMF, 80°C, 12h Product: 1,3-Dimethyl-pyrazolium iodide-benzoic acid conjugate Yield: 58% [8]
Coordination Chemistry
The compound acts as a bidentate ligand through:
- Carboxylic acid’s oxygen
- Pyrazole’s N2 nitrogen
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II) | [Cu(L)₂(H₂O)₂] | 8.42 ± 0.15 |
| Zn(II) | Tetrahedral ZnL₂ | 6.91 ± 0.12 |
| Data derived from potentiometric titrations (pH 2–12, 25°C) |
Bioconjugation Reactions
Carbodiimide-activated carboxyl groups enable covalent bonding to:
- Proteins : BSA conjugate shows 12:1 ligand:protein ratio (MALDI-TOF)
- Nanoparticles : AuNP functionalization confirmed by 15 nm plasmon shift (UV-Vis)
Stability Data
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Decarboxylation | 2.3 h |
| pH 7.4 (PBS) | Stable | >30 d |
| UV light (λ=254 nm) | Pyrazole ring cleavage | 48 h |
| Data from accelerated stability studies |
Scientific Research Applications
4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives
- Structure : The benzoic acid is linked to a pyrazole ring substituted with a formyl (-CHO) and phenyl group at positions 4 and 3, respectively.
- Key Differences: The formyl group enhances electrophilicity, enabling nucleophilic addition reactions absent in the amino-linked parent compound. Antimicrobial Activity: Derivatives of this compound exhibit potent activity against Acinetobacter baumannii, attributed to the formyl-phenyl-pyrazole motif’s ability to disrupt bacterial membranes .
- Molecular Weight : ~275–300 g/mol (higher than the parent compound due to phenyl and formyl substituents).
4-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic Acid (14k)
- Structure : Features a hydroxamic acid (-NHOH) side chain and a phenyl group on the pyrazole.
- Key Differences :
- Molecular Weight : ~325 g/mol.
4-[(3-{[(1S)-2-Methoxy-(1-methylethyl)oxy}-5-[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}phenyl)oxy]benzoic Acid
- Structure : A glucokinase activator with a methoxy-isopropyloxy side chain and an amide-linked pyrazole.
- Key Differences :
- Molecular Weight : ~450–500 g/mol.
3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid
- Structure : A meta-substituted isomer of the parent compound.
- Synthetic Accessibility: Reported in commercial catalogs (e.g., Kanto Reagents), suggesting broader industrial availability .
- Molecular Weight : 202.20 g/mol.
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid
- Structure: Contains a methylene-amino linker between the pyrazole and benzoic acid.
- Molecular Weight: 281.74 g/mol (higher due to the additional methylene group) .
Biological Activity
Overview
4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid is an organic compound that combines a benzoic acid moiety with a substituted pyrazole ring through an amino linkage. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
The precise mechanism of action for this compound remains largely unexplored. However, it is known to interact with various biological systems, potentially influencing enzyme activity and cellular pathways. Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties and act as enzyme inhibitors, particularly against cholinesterases and other relevant targets in cancer biology .
Anticancer Activity
Research indicates that derivatives of pyrazole, including compounds like this compound, may possess significant anticancer activity. For instance, studies have shown that related pyrazole compounds can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The exact IC50 values for these activities are still under investigation but suggest promising therapeutic potential.
Enzyme Inhibition
The compound's structural features indicate potential as an inhibitor for various enzymes. In particular, it may serve as a lead compound for developing inhibitors targeting cholinesterases, which are crucial in neurodegenerative disease treatments . The structure allows for modifications that could enhance selectivity and potency against specific enzymes.
Case Studies and Experimental Data
A number of studies have focused on the biological evaluation of pyrazole derivatives:
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Values (µM) | Target/Cell Line |
|---|---|---|---|
| This compound | Antitumor (preliminary data) | Not yet determined | MDA-MB-231, HepG2 |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE Inhibition | 13.62 ± 0.21 | AChE |
| Benzylaminobenzoic acid | Antitumor | 7.49 ± 0.16 | Various cancer cell lines |
| Pyrazole derivatives | Antimicrobial | MIC values < 0.78 | Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid?
- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and benzoic acid precursors. Key parameters include:
- Temperature : 60–80°C for efficient coupling (lower temperatures may result in incomplete reactions).
- Solvent : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Reaction Time : 12–24 hours under reflux to achieve >80% yield.
- Catalysts : Use of coupling agents like EDC/HOBt improves amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.9 ppm (methyl group on pyrazole) confirm substitution patterns .
- 13C NMR : Carbonyl signals at ~170 ppm verify the benzoic acid moiety .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]+ = 248.2) confirms molecular weight .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
- Key Residues : Hydrogen bonding with Arg120 (COX-2) or hydrophobic interactions in kinase ATP-binding pockets .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR signals suggest multiple tautomeric forms (e.g., keto-enol tautomerism in pyrazole derivatives):
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to stabilize specific tautomers .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., using SHELXL for refinement) .
- Cross-Validation : Compare IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λmax ~260 nm) data to confirm functional groups .
Q. What strategies improve crystal structure refinement using SHELX software?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
